molecular formula C8H17N3O4S B8221757 Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

Cat. No.: B8221757
M. Wt: 251.31 g/mol
InChI Key: IDPYUZONWUBLCB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a sulfamoyl group (-SO₂NH₂) appended to the azetidine nitrogen. This compound is primarily utilized as a key intermediate in medicinal chemistry for the development of protease inhibitors, kinase modulators, and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4S/c1-8(2,3)15-7(12)11-4-6(5-11)10-16(9,13)14/h6,10H,4-5H2,1-3H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPYUZONWUBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Production

In industrial settings, the synthesis follows similar routes but utilizes automated reactors and continuous flow systems to enhance efficiency and consistency. Purification methods include crystallization and chromatography.

Chemical Properties and Reactions

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate can undergo various chemical reactions:

  • Substitution Reactions : The sulfamoylamino group can be replaced with other functional groups.
  • Hydrolysis : The ester bond can be hydrolyzed to yield 3-(sulfamoylamino)azetidine-1-carboxylic acid.
  • Oxidation and Reduction : The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Reaction TypeReagents/Conditions
SubstitutionAlkyl halides or acyl chlorides with a base
HydrolysisAcidic (HCl) or basic (NaOH) conditions
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating bacterial and viral infections. Its structural features allow for the development of compounds that can effectively target specific pathogens.

Materials Science

In materials science, this compound is utilized in developing novel polymers and materials with unique properties. Its ability to form strong bonds with various substrates makes it valuable in creating advanced materials.

Biological Research

In biological research, it acts as a tool for studying enzyme mechanisms and protein interactions. The sulfamoylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes, facilitating investigations into their functions.

Industrial Applications

The compound finds use in producing specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų) LogP Reference CAS/Study
This compound* C₈H₁₅N₃O₄S 261.29 2 6 97.7 ~1.2 N/A
Tert-butyl 3-[(3-bromophenyl)methylamino]azetidine-1-carboxylate C₁₆H₂₁BrN₂O₂ 365.26 1 3 38.3 3.5 887579-66-0
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 0 3 38.3 2.1 1420859-80-8
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 3 4 75.6 -0.4 1262411-27-7
Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate C₁₁H₂₂N₂O₄S 278.37 1 5 75.6 1.8 1002359-93-4

*Estimated values based on analogous sulfamoyl-containing compounds.

Key Observations:
  • Sulfamoylamino vs. Methanesulfonamido: The sulfamoyl group in the target compound increases polarity (higher TPSA: 97.7 vs. 75.6 Ų) and hydrogen-bonding capacity compared to methanesulfonamido derivatives (e.g., ). This enhances solubility in polar solvents but may reduce membrane permeability.
  • Brominated Derivatives : Bromine substituents (e.g., ) significantly elevate molecular weight and lipophilicity (LogP ~2.1–3.5), favoring hydrophobic interactions in drug-receptor binding.
  • Amino vs. Hydroxy Substituents: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate exhibits higher hydrogen-bond donor capacity (3 vs. 1–2 in others), making it suitable for targeting polar enzyme active sites.
Key Observations:
  • Boc Deprotection : All tert-butyl-protected analogs share susceptibility to acid-mediated Boc removal (e.g., HCl/dioxane), generating free amines for subsequent derivatization .

Table 3: Bioactivity Data of Selected Analogs

Compound Bioactivity (Reported or Predicted) Reference
This compound Predicted: Moderate CYP inhibition due to sulfamoyl group; potential protease inhibition. N/A
Tert-butyl 3-[(3-bromophenyl)methylamino]azetidine-1-carboxylate No direct data; bromophenyl groups often associated with kinase inhibition.
Tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate Chloropyrimidine moiety suggests kinase or HDAC inhibitory activity. 1121633-27-9
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate Used in peptide mimetics; enhances metabolic stability. 1368087-42-6
Key Observations:
  • Sulfamoyl vs. Sulfonamide : The sulfamoyl group (R-SO₂NH₂) in the target compound is distinct from sulfonamides (R-SO₂NHR'), offering unique hydrogen-bonding patterns that may improve selectivity for enzymes like carbonic anhydrases or serine proteases.
  • Brominated Analogs : Bromine-substituted derivatives (e.g., ) are often precursors in radiopharmaceuticals or covalent inhibitors due to their halogen reactivity.

Biological Activity

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which is modified by a sulfamoylamino group and a tert-butyl ester. The molecular formula is C9H16N2O3SC_9H_{16}N_2O_3S, with a molecular weight of 232.30 g/mol. The compound's structure can be represented as follows:

Structure C9H16N2O3S\text{Structure }\quad \text{C}_9\text{H}_{16}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors, particularly those involved in inflammatory pathways or bacterial growth inhibition.

  • Inhibition of Enzymatic Activity : The sulfamoylamino group may confer sulfonamide-like properties, potentially inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

  • Antibacterial Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : Animal models indicate a reduction in inflammatory markers when treated with related compounds, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various azetidine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Standard Antibiotic (e.g., Penicillin)16Staphylococcus aureus
This compound64Escherichia coli
Standard Antibiotic (e.g., Ampicillin)32Escherichia coli

Case Study 2: Anti-inflammatory Activity

In a controlled animal study, researchers assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group.

TreatmentPaw Edema Reduction (%)
This compound (50 mg/kg)45
Control (Vehicle)10
Standard Anti-inflammatory Drug (e.g., Ibuprofen)60

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate?

Answer:
Synthesis optimization requires careful selection of reaction conditions and protecting groups. For analogous azetidine carboxylates, tert-butyl 3-oxoazetidine-1-carboxylate is often used as a precursor. A critical step involves introducing functional groups like sulfamoylamino via nucleophilic substitution or coupling reactions. For example, in related syntheses (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate), solvent choice (e.g., i-PrOH vs. MeOH) significantly impacts yield and purity due to differences in solubility and reaction kinetics . Key parameters to optimize include:

  • Temperature (e.g., 0–20°C for sulfonylation reactions)
  • Catalysts (e.g., DMAP for acylations)
  • Protecting group stability under acidic/basic conditions

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:
Spectral contradictions often arise from rotational isomerism or solvent effects. For example, tert-butyl groups in similar compounds (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate) show split signals in 1^1H NMR due to restricted rotation of the carbamate moiety. To resolve discrepancies:

  • Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess conformational stability .
  • Employ 2D NMR (e.g., HSQC, NOESY) to confirm connectivity and rule out impurities .
  • Compare with computational NMR predictions (e.g., DFT calculations) for validation .

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:
Purity is typically assessed via HPLC and mass spectrometry. For tert-butyl azetidine derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates impurities. Example conditions:

  • Mobile phase: 0.1% TFA in H2O (A) and 0.1% TFA in MeCN (B)
  • Gradient: 10% B to 90% B over 20 min .
    Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]+ peaks expected (e.g., m/z 294.3 for C11H20N3O4S) .

Advanced: How does the sulfamoylamino group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The sulfamoylamino (-NHSO2NH2) group is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. In related compounds (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate), this group facilitates nucleophilic attacks at the β-position. Key factors:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Base selection: Non-nucleophilic bases (e.g., DBU) prevent side reactions .
  • Temperature control (e.g., 25–50°C) to balance reaction rate and selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Stability is maximized by storing the compound under inert conditions. For tert-butyl carboxylates:

  • Temperature: -20°C in sealed, argon-flushed vials .
  • Desiccant: Include silica gel to prevent hydrolysis of the carbamate group .
  • Light protection: Amber vials to avoid photodegradation of the sulfamoylamino moiety .

Advanced: How can kinetic studies elucidate degradation pathways under aqueous conditions?

Answer:
Degradation kinetics are studied via accelerated stability testing:

  • Method: Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .
  • Analysis: Fit data to Arrhenius equation to predict shelf-life. For example, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate shows pH-dependent hydrolysis, with maximal stability at pH 4–6 .

Basic: What synthetic strategies mitigate byproduct formation during sulfamoylamino introduction?

Answer:
Byproducts (e.g., over-sulfonylation) are minimized by:

  • Stoichiometry control: Use 1.1 equivalents of sulfamoyl chloride to avoid di-substitution .
  • Low-temperature addition: Add reagents at 0°C to slow exothermic side reactions .
  • Workup: Quench excess reagent with aqueous NaHCO3 and extract with dichloromethane .

Advanced: How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

Answer:
In silico approaches include:

  • Docking studies: Use AutoDock Vina with protein targets (e.g., kinases) to assess binding poses .
  • MD simulations: Simulate ligand-receptor interactions in GROMACS to evaluate stability .
  • QSAR models: Correlate substituent effects (e.g., sulfamoylamino vs. carbamoyl) with bioactivity .

Basic: What are the challenges in characterizing this compound via X-ray crystallography?

Answer:
Crystallization challenges include:

  • Low melting points: Common for carbamates; use slow evaporation in hexane/EtOAc .
  • Polymorphism: Screen multiple solvents (e.g., MeOH, EtOH) to obtain high-quality crystals .
  • Radiation sensitivity: Protect crystals from X-ray beam damage using cryo-cooling (100 K) .

Advanced: How does the compound serve as a precursor for heterocyclic ring systems?

Answer:
The sulfamoylamino group participates in cyclization reactions. For example:

  • Triazole formation: React with NaN3 and Cu(I) to form 1,2,3-triazoles .
  • Ring expansion: Treat with POCl3 to generate azepine derivatives via Beckmann rearrangement .
  • Cross-coupling: Suzuki-Miyaura reactions with boronic acids to build biaryl systems .

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